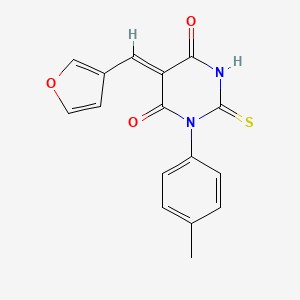![molecular formula C18H12BrN3O3S B4734271 3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4734271.png)
3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide
Overview
Description
3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide, also known as BFA-1, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies related to its potential therapeutic applications.
Mechanism of Action
3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide exerts its therapeutic effects by inhibiting the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide binds to the regulatory domain of PKC, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. 3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process of new blood vessel formation.
Advantages and Limitations for Lab Experiments
3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. However, 3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide also has some limitations. It is highly toxic and requires careful handling during experiments. Additionally, its solubility in aqueous solutions is limited, which can affect its efficacy in certain assays.
Future Directions
There are several future directions for research on 3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide. One potential area of focus is the development of more potent and selective PKC inhibitors based on the structure of 3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide. Another area of interest is the investigation of the therapeutic potential of 3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide and its downstream signaling pathways.
Scientific Research Applications
3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-3-[5-[(4-bromophenoxy)methyl]furan-2-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c19-13-1-3-14(4-2-13)24-11-16-6-5-15(25-16)9-12(10-20)17(23)22-18-21-7-8-26-18/h1-9H,11H2,(H,21,22,23)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAUBBJFMGWYCO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{5-[(4-bromophenoxy)methyl]furan-2-yl}-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4734192.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-naphthamide](/img/structure/B4734200.png)
![3-(4-fluorophenyl)-N-(3-{[3-(4-fluorophenyl)acryloyl]amino}-2,2-dimethylpropyl)acrylamide](/img/structure/B4734201.png)
![methyl 3-[(2,3-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4734206.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4734214.png)
![ethyl 1-[5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4734244.png)
![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734246.png)

![5-chloro-2-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734260.png)
![2-methoxy-N-methyl-5-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4734283.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4734288.png)
![1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4734291.png)